molecular formula C18H21NO2 B269610 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline

2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B269610
M. Wt: 283.4 g/mol
InChI Key: YAQAKPMXLCMZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline, also known as TMFQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMFQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cell proliferation. 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study its biological effects and potential therapeutic applications. However, one limitation of using 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately assess its potential therapeutic effects.

Future Directions

There are many potential future directions for the study of 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline. One area of research could be focused on understanding its mechanism of action in more detail, which could help to identify new potential therapeutic applications. Another area of research could be focused on developing new synthetic methods for producing 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline, which could make it more accessible for researchers. Finally, future research could be focused on testing the potential therapeutic effects of 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline in clinical trials, which could help to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use in the treatment of neurodegenerative diseases. 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, and has many potential future directions for research. While its mechanism of action is not fully understood, 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline remains a promising compound for the development of new therapeutics.

Synthesis Methods

2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedländer synthesis, and the Hantzsch reaction. The most common synthesis method for 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline involves the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then reduced to form the final compound, 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

2,4,8-Trimethyl-1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(2-methylfuran-3-yl)-(2,4,8-trimethyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C18H21NO2/c1-11-6-5-7-15-12(2)10-13(3)19(17(11)15)18(20)16-8-9-21-14(16)4/h5-9,12-13H,10H2,1-4H3

InChI Key

YAQAKPMXLCMZFD-UHFFFAOYSA-N

SMILES

CC1CC(N(C2=C1C=CC=C2C)C(=O)C3=C(OC=C3)C)C

Canonical SMILES

CC1CC(N(C2=C(C=CC=C12)C)C(=O)C3=C(OC=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.